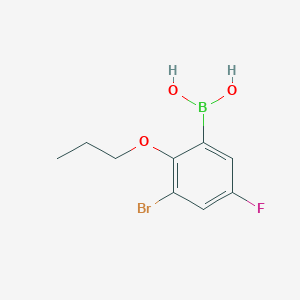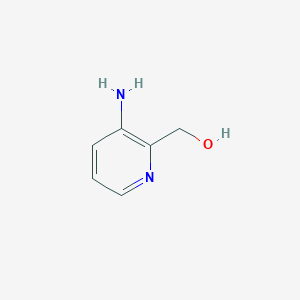
3-Bromo-5-fluoro-2-propoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is often used in scientific research. It is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is C9H11BBrFO3 . The molecular weight is 276.90 g/mol .
Chemical Reactions Analysis
3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .
Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a solid compound . It has a molecular weight of 276.90 g/mol .
Wissenschaftliche Forschungsanwendungen
- Application Summary : Boronic acids and their esters, such as “3-Bromo-5-fluoro-2-propoxyphenylboronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy , a type of cancer treatment that allows for the targeted destruction of cancer cells.
- Results or Outcomes : The use of boronic acids and their esters in neutron capture therapy allows for targeted cancer treatment, potentially reducing side effects and improving patient outcomes .
Scientific Field: Drug Design and Delivery
- Scientific Field: Catalytic Protodeboronation
- Application Summary : “3-Bromo-5-fluoro-2-propoxyphenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes , a valuable but previously unknown transformation.
- Methods of Application : The catalytic protodeboronation involves the use of a radical approach to remove the boron group from 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for the formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Scientific Field: Material Science
- Application Summary : Boronic acids, such as “3-Bromo-5-fluoro-2-propoxyphenylboronic acid”, can be used in the development of new materials . They can form covalent bonds with diols and amines, which makes them useful in the creation of complex structures like polymers and networks .
- Methods of Application : The boronic acid can react with diols or amines to form boronic esters or boronate complexes, respectively. These reactions can be used to crosslink polymers or to functionalize surfaces .
- Results or Outcomes : The use of boronic acids in material science can lead to the development of new materials with unique properties, such as responsiveness to stimuli or the ability to self-heal .
Eigenschaften
IUPAC Name |
(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBLNJQYFCQQTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)Br)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584287 |
Source


|
| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-propoxyphenylboronic acid | |
CAS RN |
868272-84-8 |
Source


|
| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)





![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)


